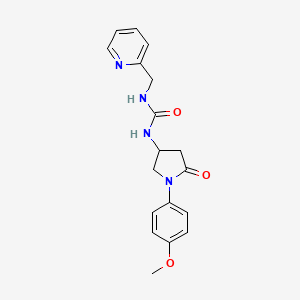

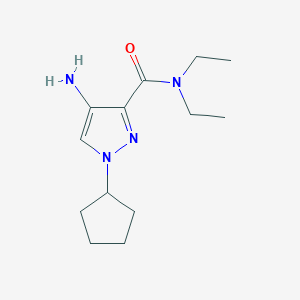

N-(4-amino-2-((3-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-(4-amino-2-((3-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide" is a complex molecule that may be related to a class of compounds with potential biological activity. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their properties, which can be used to infer potential characteristics and behaviors of the compound .

Synthesis Analysis

The synthesis of related compounds often involves multiple steps, including condensation reactions, as seen in the synthesis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, which was synthesized through a series of reactions starting from methyl 3-aminothiophene-2-carboxylate . Similarly, the synthesis of 5-(aziridin-1-yl)-2-nitro-4-nitrosobenzamide involved the reaction of the active form of CB1954 with oxygen to yield the final product . These examples suggest that the synthesis of the compound would likely involve multiple steps, possibly including the use of thiols, as indicated by the "(3-nitrobenzyl)thio" moiety in its structure.

Molecular Structure Analysis

The molecular structure of compounds can be elucidated using techniques such as X-ray crystallography, as demonstrated for the compound with the crystal structure belonging to the tetragonal system . Density functional theory (DFT) calculations can also be used to optimize geometric bond lengths and angles, providing a theoretical model that can be compared with experimental data . For the compound , similar methods could be used to determine its molecular structure and confirm the positions of the difluorobenzamide and dihydropyrimidin moieties.

Chemical Reactions Analysis

Compounds with nitro groups, such as the ones studied in the provided papers, can undergo reductive chemistry, which is often oxygen-inhibited . The reduction of nitro groups to amines or hydroxylamines can lead to the formation of cytotoxic species, which is a property exploited in prodrug strategies for cancer therapy . The presence of a nitro group in the compound of interest suggests that it may also undergo similar reductive transformations, potentially leading to biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are influenced by its molecular structure. For instance, the presence of nitroso groups can lead to the formation of short intermolecular O-H...O hydrogen bonds, as seen in the derivatives of N-(6-amino-3,4-dihydro-3-methyl-5-nitroso-4-oxopyrimidin-2-yl) . These interactions can significantly affect the compound's solubility, stability, and reactivity. The difluorobenzamide group in the compound of interest could also influence its lipophilicity and potential interactions with biological targets.

科学的研究の応用

Bioactivation and DNA Interaction

A key aspect of research involves understanding the bioactivation of compounds similar to the mentioned chemical, such as CB 1954, which transforms into a potent DNA interstrand crosslinking agent upon reduction. This process highlights the compound's potential in targeted cancer therapies, particularly in gene-directed enzyme prodrug therapy (GDEPT) (Knox et al., 1991). Further studies on similar compounds have explored their reduction chemistry, revealing their activation pathways and potential as hypoxia-selective cytotoxins (Palmer et al., 1995).

Enzymatic Activation

The identification of enzymes capable of activating such compounds has significant implications for targeted therapy. For example, a form of NAD(P)H dehydrogenase (quinone) in Walker cells activates CB 1954 to a cytotoxic DNA interstrand crosslinking agent (Knox et al., 1988). This enzymatic activation mechanism is crucial for designing strategies that exploit specific tumor cell vulnerabilities.

Drug Design and Anticancer Agents

Research extends into the synthesis and evaluation of derivatives for therapeutic applications. For instance, the discovery of compounds like AZD4877, a kinesin spindle protein inhibitor, underscores the potential of structurally related compounds in anticancer therapy (Theoclitou et al., 2011). Such studies provide a foundation for the development of new drugs with improved efficacy and selectivity.

Molecular Docking and Antibacterial Evaluation

The synthesis and molecular docking studies of derivatives offer insights into their interaction with bacterial protein receptors, highlighting their potential in addressing bacterial resistance. Studies on specific derivatives have demonstrated their antibacterial properties, further emphasizing the versatility of these compounds in medical research (Ravichandiran et al., 2015).

Nitroreductase Activation for GDEPT

Explorations into mustard prodrugs activated by Escherichia coli nitroreductase for GDEPT highlight the therapeutic potential of these compounds in cancer treatment. These studies aim to improve the efficacy and specificity of prodrugs, optimizing them for use in gene-directed therapies (Friedlos et al., 1997).

作用機序

Target of Action

It is known that pyrimidine derivatives, which this compound is a part of, have a wide range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Mode of Action

The presence of a pyrimidine ring, which is known to interact with various biological targets, could also play a significant role .

Biochemical Pathways

Given the broad range of pharmacological effects of pyrimidine derivatives, it can be inferred that multiple biochemical pathways could be affected .

Result of Action

Given the broad range of pharmacological effects of pyrimidine derivatives, it can be inferred that the compound could have multiple effects at the molecular and cellular level .

特性

IUPAC Name |

N-[4-amino-2-[(3-nitrophenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-5-yl]-3,4-difluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13F2N5O4S/c19-12-5-4-10(7-13(12)20)16(26)22-14-15(21)23-18(24-17(14)27)30-8-9-2-1-3-11(6-9)25(28)29/h1-7H,8H2,(H,22,26)(H3,21,23,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRYOPPLOAHVUSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC(=C(C=C3)F)F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13F2N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(4-chlorophenyl)-N,N-diethyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B3013680.png)

![4-O-ethyl 2-O-(2-methoxyethyl) 5-[[2-(4-formylbenzoyl)oxyacetyl]amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B3013681.png)

![N-(3,4-dimethylphenyl)-5-(5,8-dioxo-2-propyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,3]diazepin-3-yl)-2-methylbenzenesulfonamide](/img/structure/B3013682.png)

![2-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3-ethoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B3013684.png)

![2-chloro-1-{1-[4-(difluoromethoxy)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}propan-1-one](/img/structure/B3013687.png)

![(Z)-2-Cyano-3-(6-nitro-1,3-benzodioxol-5-yl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B3013691.png)

![(Z)-N-(5-methoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B3013692.png)

![N-(3-ethoxypropyl)-4-oxo-4-(4-[1,3]thiazolo[5,4-b]pyridin-2-yl-1,4-diazepan-1-yl)butanamide](/img/structure/B3013696.png)